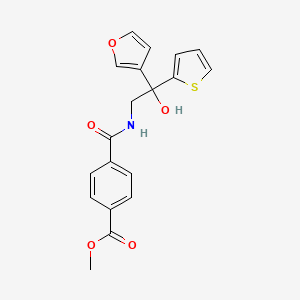

Methyl 4-((2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate

Description

Methyl 4-((2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate is a benzoate ester derivative featuring a carbamoyl-linked ethyl chain substituted with furan-3-yl, thiophen-2-yl, and hydroxyl groups. The compound’s synthesis likely involves pre-functionalized anthranilic acid derivatives to avoid regioselectivity challenges common in post-synthesis modifications of complex heterocycles .

Properties

IUPAC Name |

methyl 4-[[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5S/c1-24-18(22)14-6-4-13(5-7-14)17(21)20-12-19(23,15-8-9-25-11-15)16-3-2-10-26-16/h2-11,23H,12H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTMHUUEJBRYIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-((2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate is a complex organic compound characterized by its unique structural features, including furan and thiophene rings. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 407.5 g/mol. The compound features multiple functional groups that contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₇N₀₆S₂ |

| Molecular Weight | 407.5 g/mol |

| Structure | Chemical Structure |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. It has shown promise in inhibiting the proliferation of cancer cell lines, particularly those associated with breast and lung cancers. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression.

Case Studies

- Study on Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antimicrobial properties.

- Anticancer Research : In a recent study featured in Cancer Letters, the compound was tested on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value calculated at approximately 15 µM. The study concluded that the compound could serve as a lead for developing new anticancer agents.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cellular function in microorganisms and cancer cells.

- Cell Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid membranes, causing destabilization and increased permeability.

- Apoptosis Induction : Activation of apoptotic pathways through caspase cascades leads to programmed cell death in cancerous cells.

Comparison with Similar Compounds

Physicochemical Properties

*Calculated based on molecular formulas.

Key Observations :

- Solubility : The target compound’s hydroxy and carbamoyl groups likely improve aqueous solubility compared to analogs with hydrophobic substituents (e.g., pivaloyloxy in ).

- Stability : The ester and carbamoyl groups may render the compound susceptible to hydrolysis, similar to other methyl benzoates (e.g., pesticides in ) .

Reactivity and Functional Group Interactions

- Thiophene vs. Furan : Thiophene’s higher aromaticity and electron-rich nature compared to furan could enhance π-π stacking in biological systems or alter electronic properties in materials applications.

- Hydroxy Group : The hydroxy moiety may participate in hydrogen bonding, influencing crystallinity or binding affinity. This contrasts with analogs lacking hydroxyls, such as methyl 4-ethoxybenzoate () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.